molecular formula C10H18Cl2N2 B1292819 [4-(2-Aminoethyl)phenyl]dimethylamine dihydrochloride CAS No. 102880-23-9

[4-(2-Aminoethyl)phenyl]dimethylamine dihydrochloride

Cat. No.: B1292819
CAS No.: 102880-23-9
M. Wt: 237.17 g/mol
InChI Key: IFDGRNGFANEVFY-UHFFFAOYSA-N
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Description

[4-(2-Aminoethyl)phenyl]dimethylamine dihydrochloride is a chemical compound with the molecular formula C10H18Cl2N2. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of [4-(2-Aminoethyl)phenyl]dimethylamine dihydrochloride typically involves the reaction of 4-(2-Aminoethyl)phenol with dimethylamine in the presence of hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yield and purity.

Chemical Reactions Analysis

[4-(2-Aminoethyl)phenyl]dimethylamine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

[4-(2-Aminoethyl)phenyl]dimethylamine dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical synthesis processes.

    Biology: It is utilized in biochemical assays and studies involving cellular processes.

    Medicine: Research involving this compound includes its potential therapeutic effects and interactions with biological targets.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of [4-(2-Aminoethyl)phenyl]dimethylamine dihydrochloride involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar compounds to [4-(2-Aminoethyl)phenyl]dimethylamine dihydrochloride include:

  • 4-(2-Aminoethyl)phenol
  • Dimethylamine
  • N,N-Dimethylaniline

Compared to these compounds, this compound has unique properties that make it particularly useful in specific research applications. Its dihydrochloride form enhances its solubility and stability, making it more suitable for certain experimental conditions.

Properties

IUPAC Name

4-(2-aminoethyl)-N,N-dimethylaniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2.2ClH/c1-12(2)10-5-3-9(4-6-10)7-8-11;;/h3-6H,7-8,11H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFDGRNGFANEVFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20648549
Record name 4-(2-Aminoethyl)-N,N-dimethylaniline--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20648549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102880-23-9
Record name 4-(2-Aminoethyl)-N,N-dimethylaniline--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20648549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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